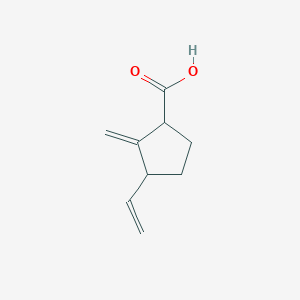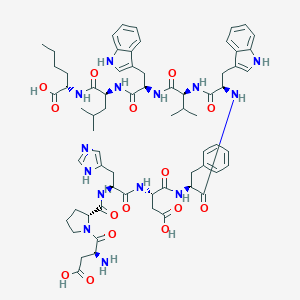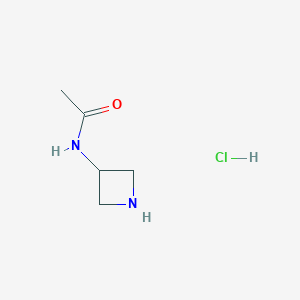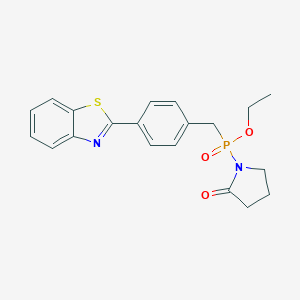
1-(2-Amino-3,6-dimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3,6-dimethylphenyl)ethanone, also known as ADME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADME is a ketone compound that is synthesized through a complex process involving several chemical reactions.
作用機序
The mechanism of action of 1-(2-Amino-3,6-dimethylphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
生化学的および生理学的効果
1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which is believed to be responsible for its anticancer and antimicrobial properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has also been found to modulate the expression of various genes involved in cell growth and proliferation. It has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes.
実験室実験の利点と制限
1-(2-Amino-3,6-dimethylphenyl)ethanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its properties are well-characterized. However, 1-(2-Amino-3,6-dimethylphenyl)ethanone also has several limitations. It is a complex compound that requires specialized equipment and skilled personnel for its synthesis. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
将来の方向性
There are several future directions for the study of 1-(2-Amino-3,6-dimethylphenyl)ethanone. One area of research is the development of novel synthetic methods for 1-(2-Amino-3,6-dimethylphenyl)ethanone. Another area of research is the investigation of its potential applications in drug discovery and development. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to possess several pharmacological properties, which make it a promising candidate for the development of new drugs. Additionally, the study of its mechanism of action and its effects on biological systems can provide valuable insights into the development of new therapies for various diseases.
Conclusion:
In conclusion, 1-(2-Amino-3,6-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex and requires specialized equipment and skilled personnel. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action and effects on biological systems are still being investigated. Future research in this area can provide valuable insights into the development of new therapies for various diseases.
合成法
The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone involves several chemical reactions, including the condensation of p-toluidine and acetone, followed by amination and reduction. The final product is obtained through purification and crystallization. The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone is a complex process that requires skilled personnel and specialized equipment.
科学的研究の応用
1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
106634-64-4 |
|---|---|
製品名 |
1-(2-Amino-3,6-dimethylphenyl)ethanone |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
1-(2-amino-3,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,11H2,1-3H3 |
InChIキー |
KRCHVPCNDLSROO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
正規SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
同義語 |
Ethanone, 1-(2-amino-3,6-dimethylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



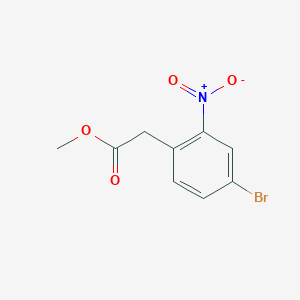
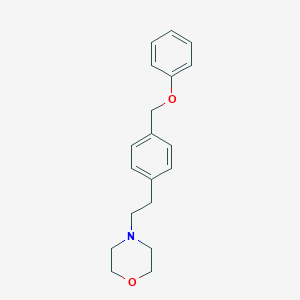
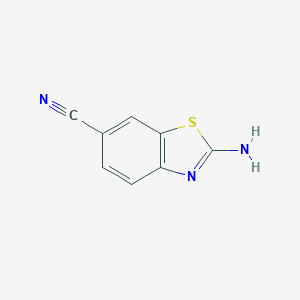
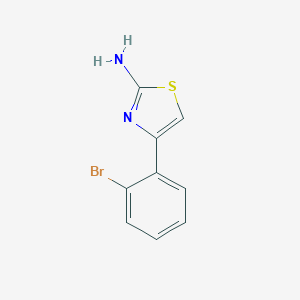
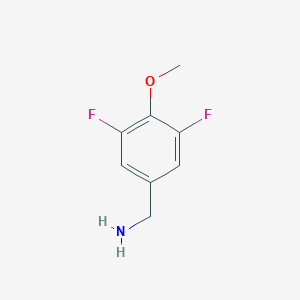
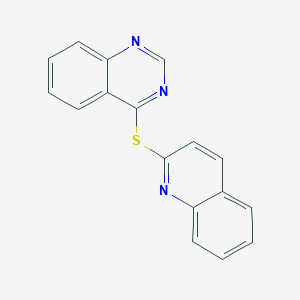

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
